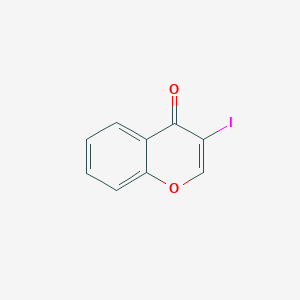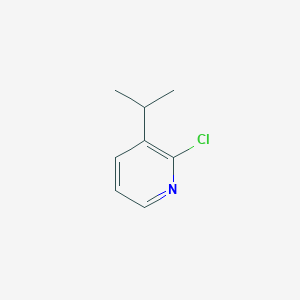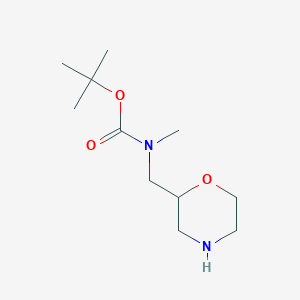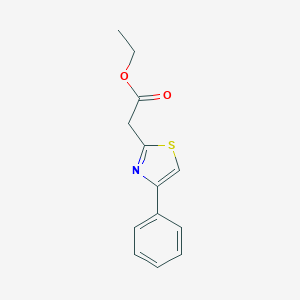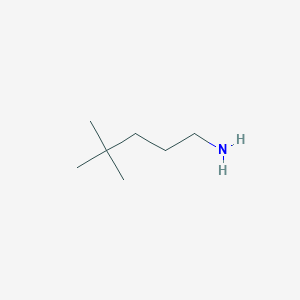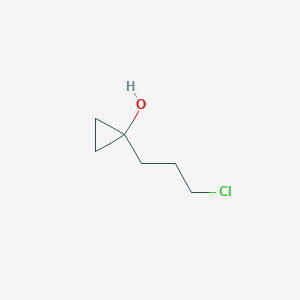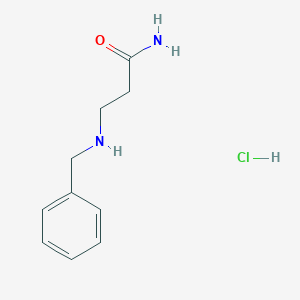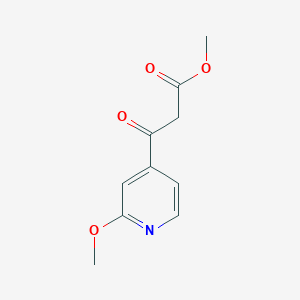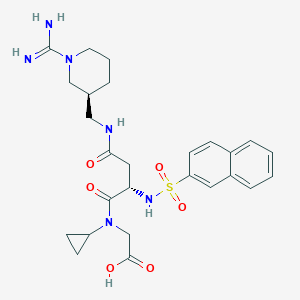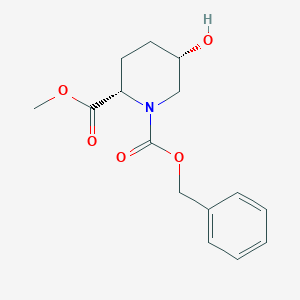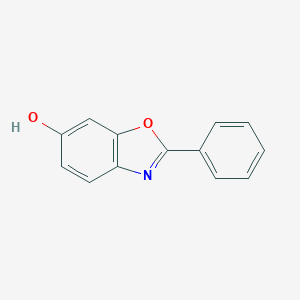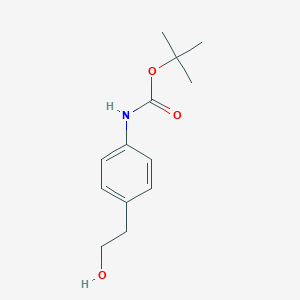
N-Boc-2-(4-aminophenyl)ethanol
Descripción general
Descripción
“N-Boc-2-(4-Aminophenyl)ethanol” is a chemical compound with the linear formula C13H19NO3 . It is also known as "tert-butyl 4-(2-hydroxyethyl)phenylcarbamate" . This compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of “N-Boc-2-(4-Aminophenyl)ethanol” involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate . The reaction mixture is stirred for 24 hours at room temperature . After the reaction, water and ethyl acetate are added to the reaction mixture. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the target compound .Molecular Structure Analysis
The molecular structure of “N-Boc-2-(4-Aminophenyl)ethanol” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is LVAACBVNZRPHFE-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-Boc-2-(4-Aminophenyl)ethanol” is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used to protect amine in the solid phase synthesis of peptides .Physical And Chemical Properties Analysis
“N-Boc-2-(4-Aminophenyl)ethanol” is a white to yellow solid . It has a molecular weight of 237.3 g/mol . The compound is sealed in dry and stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Cardiovascular Drugs : N-Boc-2-(4-aminophenyl)ethanol is identified as a key intermediate in the synthesis of cardiovascular drugs. A study demonstrated a new synthesis process using β-phenylethanol as a raw material, achieving a total yield of 66.4% and high purity, suggesting significant industrial application value (Zhang Wei-xing, 2013).
Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, was synthesized in a process involving efficient Pd-catalyzed carbonylation, oxime formation, and subsequent catalytic reduction. This synthesis has importance in pharmaceutical chemistry (G. Hartman & W. Halczenko, 1991).
Chemoselective N-Boc Protection : N-Boc-2-(4-aminophenyl)ethanol is utilized in the chemoselective N-Boc protection of the amine moiety in various compounds, including amino acids and peptides. This method uses guanidine hydrochloride as an organocatalyst, achieving efficient yields and selectivity (F. Jahani et al., 2011).
Generation of Acyl Radicals : The compound is used in the generation and cyclization of acyl radicals from thiol esters under nonreducing, tin-free conditions. This involves the preparation of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan from 2-(2-aminophenyl)ethanol, followed by a series of reactions leading to α-methylene cycloalkanones (D. Crich & Xiaolin Hao, 1997).
Catalyst-Free N-tert-Butyloxycarbonylation : A study reported catalyst-free N-tert-butyloxycarbonylation of amines in water, forming N-t-Boc derivatives chemoselectively. This process is significant for its simplicity and efficiency, avoiding the formation of side products and preserving the optical purity of the derivatives (S. Chankeshwara & A. Chakraborti, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAACBVNZRPHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465121 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(4-aminophenyl)ethanol | |
CAS RN |
104060-23-3 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

